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Compound of Interest

Compound Name: XL041

Cat. No.: B606262 Get Quote

An In-depth Examination of the LXRβ-Selective Agonist

Introduction
BMS-852927, also known as XL041, is a potent and selective small molecule agonist of the

Liver X Receptor beta (LXRβ).[1][2] As a nuclear receptor, LXRβ plays a crucial role in the

regulation of cholesterol metabolism, fatty acid metabolism, and inflammation. The selective

activation of LXRβ over LXRα has been a key objective in drug discovery to harness the

therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport, while

mitigating the potential for adverse effects like hypertriglyceridemia, which is associated with

LXRα agonism.[3][4] BMS-852927 has been investigated for its potential in treating

atherosclerosis and hypercholesterolemia.[4][5] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical and pharmacological properties, and

relevant experimental methodologies for BMS-852927.

Chemical Structure and Physicochemical Properties
BMS-852927 is a complex synthetic molecule with a biphenyl imidazole core structure. Its

systematic IUPAC name is 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-

(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol.[1]

The key physicochemical properties of BMS-852927 are summarized in the table below for

easy reference and comparison.
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Property Value Reference

Molecular Formula C29H28Cl2F2N2O4S [1]

Molecular Weight 609.51 g/mol [1]

CAS Number 1256918-39-4 [1]

Appearance White to off-white solid [5]
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Pharmacological Properties and Mechanism of
Action
BMS-852927 functions as a selective partial agonist of LXRβ.[1] It exhibits a significantly higher

agonistic activity towards LXRβ compared to LXRα, which is a desirable characteristic for

therapeutic applications. The compound has demonstrated the ability to induce the expression

of LXR target genes, such as ATP-binding cassette transporters ABCA1 and ABCG1, which are

pivotal in mediating cholesterol efflux from cells to high-density lipoprotein (HDL) particles.[1][3]

This action forms the basis of its potential to enhance reverse cholesterol transport.

The following table summarizes the key pharmacological parameters of BMS-852927.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.medkoo.com/products/11209
https://www.medkoo.com/products/11209
https://www.medkoo.com/products/11209
https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00234
https://www.medkoo.com/products/11209
https://www.medkoo.com/products/11209
https://www.medkoo.com/products/11209
https://www.medkoo.com/products/11209
https://pmc.ncbi.nlm.nih.gov/articles/PMC5150697/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Target/System Reference

Ki (LXRβ) 12 nM Human LXRβ [2]

Ki (LXRα) 19 nM Human LXRα [2]

EC50 (LXRβ activity) 24 nM Cell-based assay [2]

LXRβ Agonist Activity 88% Transactivation assay [1]

LXRα Agonist Activity <25% Transactivation assay [3]

hWBA ABCA1 EC50 9 nM (26% activity) Human whole blood [1]

hWBA ABCG1 EC50 10 nM (33% activity) Human whole blood [1]

Signaling Pathway
BMS-852927 exerts its effects by binding to LXRβ, which then forms a heterodimer with the

Retinoid X Receptor (RXR). This complex subsequently binds to LXR Response Elements

(LXREs) in the promoter regions of target genes, leading to their transcriptional activation.
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BMS-852927 activates the LXRβ signaling pathway.

Experimental Protocols
The following sections provide an overview of the methodologies that have been employed in

the preclinical evaluation of BMS-852927.
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In Vitro Macrophage Assay for Gene Expression
This protocol describes a general method for assessing the effect of BMS-852927 on target

gene expression in macrophages.

Cell Culture: Peritoneal macrophages are isolated from male C57BL/6 mice four days after

stimulation with 4% thioglycolate.[6] The cells are then cultured in DMEM supplemented with

20% FBS and 100 U/mL antibiotic-antimycotic.[6]

Treatment: Macrophages are incubated with varying concentrations of BMS-852927 (or a

vehicle control) in serum-free DMEM for 20 hours.[6] Following this, the cells are treated with

LPS (20 ng/mL) for 5 hours.[6]

Endpoint Analysis: The expression levels of target genes, such as IL-23α and Mertk mRNAs,

are determined using quantitative real-time PCR (qRT-PCR).[6]

In Vivo Murine Model of Cholesterol Efflux
This protocol outlines an in vivo study to evaluate the effect of BMS-852927 on cholesterol

efflux in mice.

Animal Model: Male C57BL/6J mice are used for the study.[6]

Dosing and Administration: BMS-852927 is administered orally to the mice for 7 consecutive

days at various dose levels (e.g., 0.03, 0.1, 1, or 3 mg/kg/day).[6] A vehicle control group is

also included.

Cholesterol Efflux Measurement: The primary endpoint is the stimulation of cholesterol efflux.

[6] This can be assessed by measuring the movement of radiolabeled cholesterol from

macrophages to the plasma and ultimately to the feces.[7][8]

Data Analysis: The rate of cholesterol efflux in the treated groups is compared to that of the

vehicle control group to determine the efficacy of BMS-852927.[6]
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In Vitro Assay In Vivo Study

Isolate & Culture
Peritoneal Macrophages

Treat with BMS-852927
(20 hours)

Stimulate with LPS
(5 hours)

Measure Target Gene
Expression (qRT-PCR)

Acclimate C57BL/6J Mice

Oral Dosing with BMS-852927
(7 days)

Assess Cholesterol Efflux

Analyze Data vs. Vehicle

Click to download full resolution via product page

Workflow for in vitro and in vivo evaluation of BMS-852927.

Conclusion
BMS-852927 is a potent and selective LXRβ agonist with a well-defined chemical structure and

pharmacological profile. Its ability to preferentially activate LXRβ and induce the expression of

genes involved in reverse cholesterol transport has made it a valuable tool for research in

atherosclerosis and lipid metabolism. The experimental protocols outlined in this guide provide

a foundation for further investigation into the therapeutic potential of this compound. While it

showed promise in preclinical models, it's noteworthy that in human clinical trials, BMS-852927

was observed to elevate triglycerides and LDL-cholesterol after multiple days of dosing,

indicating a limited therapeutic window.[4][5] This highlights the complexities of translating

preclinical findings to human outcomes and underscores the need for continued research in the

development of LXR modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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